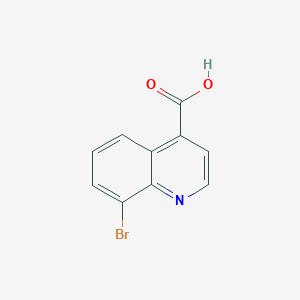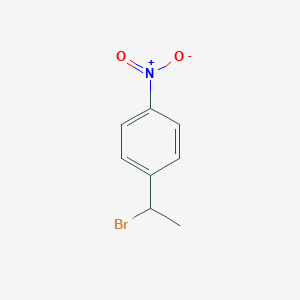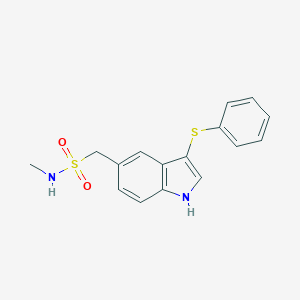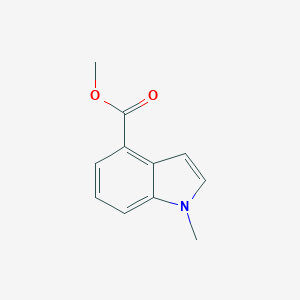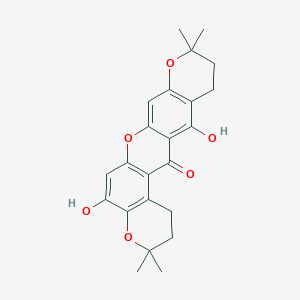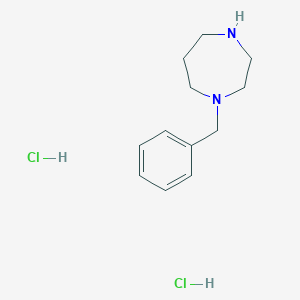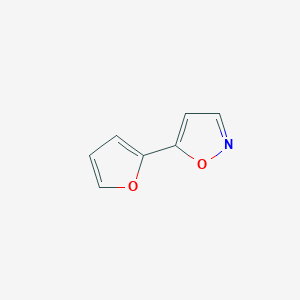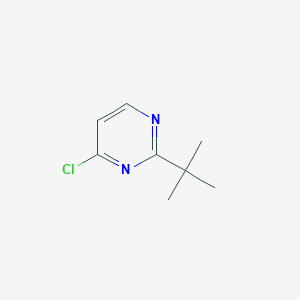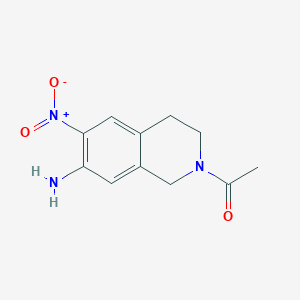
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as ANQX, is a chemical compound that has been studied for its potential applications in scientific research. ANQX belongs to a class of compounds called isoquinolines, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone selectively blocks the activity of the AMPA receptor by binding to a specific site on the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the AMPA receptor, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the excitability of neurons and potentially alleviate the symptoms of neurological disorders.
Biochemische Und Physiologische Effekte
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can reduce the severity and duration of seizures in animal models of epilepsy. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its selectivity for the AMPA receptor, which allows for more precise modulation of neuronal activity. However, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have off-target effects on other neurotransmitter systems, which can complicate its use in lab experiments. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Another area of interest is the investigation of the long-term effects of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone on neuronal function and behavior. Finally, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone may have potential applications in the treatment of a variety of neurological disorders, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a palladium catalyst to yield the corresponding amino compound. The amino compound is then reacted with ethyl chloroformate to form the final product, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to selectively block the activity of a type of glutamate receptor called the AMPA receptor, which has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
174648-93-2 |
|---|---|
Produktname |
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3 |
InChI-Schlüssel |
GCWPKONQAKRVJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
Synonyme |
1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



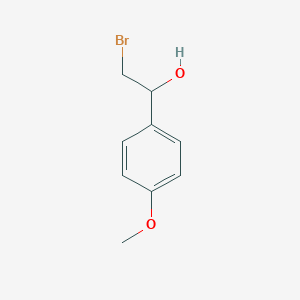
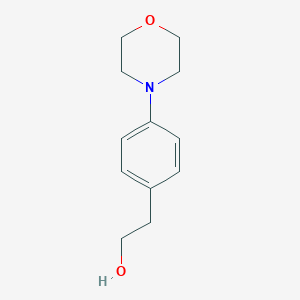
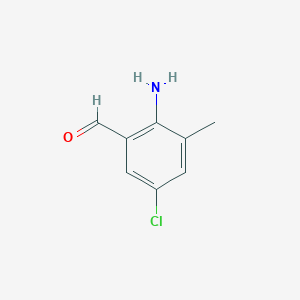
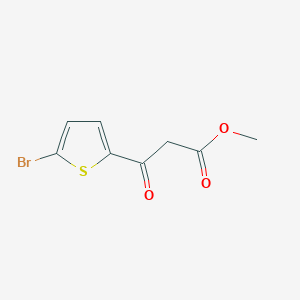
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
